N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide
Overview
Description
N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-nitrophenyl group and a trifluoromethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and chlorination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Materials Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- N1-(4-chloro-3-nitrophenyl)-4-ethylbenzamide
Uniqueness
The presence of the trifluoromethyl group in N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide may confer unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structural features and potential applications
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-5-10(7-12(11)20(22)23)19-13(21)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOCVYYENCEVHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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